N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthamide core linked to a methoxy-substituted indane moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-2,3-dihydro-1H-indene and 1-naphthoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: A base such as triethylamine or pyridine is employed to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxy-2,3-dihydro-1H-indene is first deprotonated using a strong base like sodium hydride. The resulting anion is then reacted with 1-naphthoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide has found applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-22(13-17-8-2-3-9-18(17)14-22)15-23-21(24)20-12-6-10-16-7-4-5-11-19(16)20/h2-12H,13-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSFLBJIBVAUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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